2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F15O2/c1-2-4(27)28-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQGYEYXKXGAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26337-50-8 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26337-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5059799 | |

| Record name | 1H,1H-Perfluorooctyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-98-2 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecafluorooctyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H-Perfluorooctyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

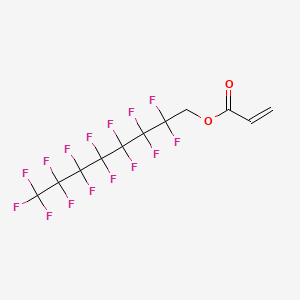

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate chemical structure

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate: Structure, Synthesis, and Advanced Applications

This guide provides a comprehensive technical overview of this compound, a fluorinated monomer critical to the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the monomer's unique chemical structure, synthesis protocols, polymerization behavior, and its functional implications in high-performance applications.

Introduction: The Significance of Fluorination in Acrylate Chemistry

Fluorinated polymers occupy a unique space in materials science, largely due to the distinctive properties imparted by the carbon-fluorine bond—the strongest single bond in organic chemistry. This compound is a prominent member of the fluorinated acrylate family. It is an ester of acrylic acid and is characterized by a long perfluorinated alkyl chain.[1][2] This structural motif is the primary determinant of its profound hydrophobicity, oleophobicity, and low surface energy.[2]

As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), this monomer's utility is balanced by considerations of its environmental persistence.[2] For the advanced researcher, understanding its molecular architecture is key to harnessing its capabilities, from creating ultra-repellent surfaces to modifying the interfacial properties of biomaterials and drug delivery systems.[3][4] This guide serves as a foundational resource for leveraging the unique attributes of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

A precise understanding of a monomer's fundamental properties is a prerequisite for its effective application in polymer synthesis and materials design. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | [5] |

| Synonyms | 1H,1H-Pentadecafluorooctyl acrylate, 1h,1h-perfluorooctyl acrylate | [5] |

| CAS Number | 307-98-2 | [5] |

| Molecular Formula | C₁₁H₅F₁₅O₂ | [5] |

| Molecular Weight | 454.13 g/mol | [5] |

| Appearance | Clear colorless to light yellow liquid | |

| Boiling Point | 188 °C at 740 Torr | |

| Flash Point | 91 °C | |

| Density | 1.325 g/cm³ |

Molecular Structure Analysis

The functionality of this compound is a direct consequence of its distinct molecular architecture, which consists of two primary functional domains: a polymerizable acrylate head and a highly fluorinated tail.

-

The Acrylate Group (CH₂=CHCOO-) : This is the reactive center of the monomer. The carbon-carbon double bond is susceptible to free-radical attack, enabling polymerization to form a polyacrylate backbone. This process is the foundation for creating high-molecular-weight polymers from the monomer.

-

The Pentadecafluorooctyl Chain (-CH₂(CF₂)₆CF₃) : This long, perfluorinated tail is responsible for the monomer's most sought-after properties. The high electronegativity of the fluorine atoms creates a dense electron shield around the carbon backbone, leading to very weak intermolecular forces (van der Waals forces). This results in exceptionally low surface energy, which manifests as high water and oil repellency (hydrophobicity and oleophobicity).[2]

The linkage between these two domains is a non-fluorinated ethyl group, which provides a degree of flexibility and separates the reactive acrylate functionality from the inert fluorinated chain.

Caption: Chemical structure of this compound.

Synthesis and Polymerization

Monomer Synthesis

The most direct and common laboratory-scale synthesis of this monomer is the esterification of the corresponding fluorinated alcohol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol, with acryloyl chloride. This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Causality Behind Experimental Choices:

-

Acryloyl Chloride: Used as the acylating agent due to its high reactivity, which ensures efficient conversion of the alcohol to the desired ester.

-

Triethylamine (Base): Essential for neutralizing the HCl generated during the reaction. Without it, the reaction equilibrium would be unfavorable, and the acidic conditions could lead to unwanted side reactions, including polymerization of the acrylate product.

-

Aprotic Solvent (e.g., Dichloromethane): An inert solvent is chosen to dissolve the reactants without participating in the reaction.

-

Low Temperature (0 °C): The initial reaction is conducted at low temperatures to control the exothermic reaction between the highly reactive acryloyl chloride and the alcohol, minimizing potential side reactions.

A detailed experimental protocol for a closely related fluorinated acrylate is provided in Section 6.

Polymerization Mechanisms

This compound readily undergoes polymerization via free-radical mechanisms.[2] The choice of polymerization technique is critical as it dictates the architecture, molecular weight, and polydispersity of the final polymer, which in turn influences its material properties.

-

Free-Radical Polymerization: This is the most common and straightforward method. It involves the use of a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals. These radicals initiate the polymerization of the monomer. While effective for producing high molecular weight polymers, this method offers limited control over the polymer structure, often resulting in high polydispersity.[6]

-

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are increasingly employed.[7][8] These "living" polymerization methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). This level of control is crucial for applications in nanotechnology and biomedicine where precise material properties are required.

Caption: Simplified workflow for conventional free-radical polymerization.

Applications and Field Insights for Researchers

The unique properties derived from the long fluorinated side chain make the homopolymer and copolymers of this compound highly valuable in several advanced fields.

Superhydrophobic and Oleophobic Surfaces

The primary application is in the creation of low surface energy coatings. Polymers containing this monomer can self-assemble at interfaces, orienting their fluorinated tails away from the substrate to create a dense, non-polar surface. This results in materials that are highly repellent to both water and oils, a property leveraged in:

-

Protective Coatings: For textiles, electronics, and architectural surfaces to provide stain resistance and self-cleaning properties.

-

Anti-fouling Coatings: For marine applications to prevent the adhesion of biological organisms.

Biomaterial and Drug Delivery Device Modification

For professionals in drug development and biomedical research, the surface properties of materials are paramount. While not typically used as a primary drug carrier itself, polymers derived from this monomer are relevant for surface modification.[4]

-

Biocompatibility: The chemical inertness and low surface energy can reduce protein adsorption and cellular adhesion on implanted devices, potentially improving biocompatibility and reducing the foreign body response.[4]

-

Drug Delivery Devices: Coatings on devices like transdermal patches or inhalers can be tailored to control adhesion and release characteristics.[4]

-

Microfluidics: In "lab-on-a-chip" devices, modifying channel surfaces with fluorinated polymers can prevent the non-specific adsorption of proteins and other biomolecules, ensuring the accuracy of diagnostic assays.

The ability to copolymerize this monomer with other functional acrylates allows for the fine-tuning of surface properties, balancing hydrophobicity with other desired characteristics like adhesion or biocompatibility.[3]

Experimental Protocols

The following protocols are provided as a representative guide. Researchers must adapt them based on specific laboratory conditions and safety protocols. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Monomer Synthesis (Adapted from a similar procedure)[9]

Objective: To synthesize this compound via esterification.

Materials:

-

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol

-

Acryloyl chloride (freshly distilled)

-

Triethylamine (Et₃N) (distilled)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inhibitor (e.g., 4-methoxyphenol, MEHQ)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol (1.0 molar equivalent) and triethylamine (1.2 molar equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.1 molar equivalents), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. Rationale: Slow, cooled addition is critical to control the exothermicity of the reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Workup:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Add a small amount of inhibitor (MEHQ) to the filtrate to prevent premature polymerization.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure monomer.

-

Protocol for Free-Radical Solution Polymerization[9]

Objective: To synthesize poly(this compound).

Materials:

-

This compound (purified monomer)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Anhydrous solvent (e.g., hexafluoroisopropanol, ethyl acetate, or a fluorinated solvent)

-

Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

-

Monomer Preparation: Dissolve the monomer and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask. Rationale: The initiator concentration affects the final molecular weight; lower concentrations generally yield higher molecular weights.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir for the specified reaction time (e.g., 12-24 hours).

-

Termination and Precipitation:

-

Cool the reaction to room temperature and expose it to air to quench the polymerization.

-

Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent to precipitate the polymer.

-

-

Purification:

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with fresh non-solvent to remove unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Conclusion

This compound is a highly functionalized monomer whose unique properties are directly attributable to its long perfluorinated alkyl chain. Its ability to form polymers with exceptionally low surface energy makes it an indispensable tool for creating water- and oil-repellent surfaces. For researchers in materials science, chemistry, and drug development, this monomer offers a versatile platform for the rational design of advanced coatings, functional surfaces, and modified biomaterials. A thorough understanding of its synthesis and polymerization behavior, as detailed in this guide, is the first step toward unlocking its full potential in next-generation technologies.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- EvitaChem via Google Vertex AI Search. (n.d.). Buy this compound (EVT-290899).

-

Bohrium. (n.d.). Synthesis, structure, and surface properties of Poly(meth)acrylates bearing a vinylene-bridged fluoroalkyl side chain. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Preparation and Properties of Fluorinated Poly-Acrylate Emulsion with TPG as Co-Solvent. Retrieved from [Link]

- Google Patents. (n.d.). US6689853B2 - Process for producing polymers by free radical polymerization and condensation reaction, and products related thereto.

-

ResearchGate. (n.d.). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate. Retrieved from [Link]

-

ARKAT USA. (2006). Synthesis and copolymerization of pentachlorophenyl acrylate monomers. Retrieved from [Link]

-

FYTRONIX. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Pol. Retrieved from [Link]

-

ResearchGate. (n.d.). Initiating free radical polymerization. Retrieved from [Link]

-

Swaminathan Sivaram. (1997). Controlled Free Radical Polymerization. Retrieved from [Link]

-

Scribd. (n.d.). Free Radical Polymerization Techniques. Retrieved from [Link]

Sources

- 1. Poly(2,2,3,3,3-pentafluoropropyl acrylate) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound (EVT-290899) | 307-98-2 [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C11H5F15O2 | CID 67551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fytronix.com [fytronix.com]

An In-Depth Technical Guide to the Physical Properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is a significant fluorinated acrylate monomer that has garnered considerable interest across various scientific and industrial domains.[1] Its unique molecular architecture, characterized by a highly fluorinated alkyl chain and a reactive acrylate functional group, imparts a distinct set of physical and chemical properties. These attributes, most notably its profound hydrophobicity and lipophobicity, make it a critical component in the development of advanced materials.[1] This guide provides a comprehensive exploration of the core physical properties of this monomer, offering not just data, but also the underlying scientific principles and experimental methodologies for their determination. Such an understanding is paramount for its effective application in fields ranging from specialty coatings and adhesives to pioneering biomedical applications.[1]

Core Physical Properties

The physical characteristics of this compound are fundamental to its function and application. A summary of these key properties is presented below, followed by a detailed discussion on the significance of each and the methodologies for their precise measurement.

| Property | Value |

| CAS Number | 307-98-2[2] |

| Molecular Formula | C₁₁H₅F₁₅O₂[1][2] |

| Molecular Weight | 454.13 g/mol [2] |

| Appearance | Typically a clear liquid |

| Density | 1.403 g/cm³[3] |

| Boiling Point | 188 °C @ 740 Torr[3] |

| Refractive Index (n_D^20) | 1.325[3] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as acetone and chloroform.[1] |

In-Depth Analysis of Physical Properties and Their Determination

Density: A Measure of Molecular Packing

The density of this compound, at 1.403 g/cm³, is significantly higher than that of its non-fluorinated counterparts.[3] This is a direct consequence of the high atomic weight of fluorine (18.998 g/mol ) compared to hydrogen (1.008 g/mol ). The substitution of hydrogen with fluorine atoms along the alkyl chain results in a more electron-dense and heavier molecule, leading to a greater mass per unit volume.

Experimental Protocol: Density Measurement using a Pycnometer

The determination of a liquid's density with high precision is reliably achieved using a pycnometer, also known as a density bottle. This method is based on the accurate measurement of the mass of a known volume of the liquid.

Diagram: Workflow for Density Determination by Pycnometry

Caption: A stepwise workflow for the precise measurement of liquid density using a pycnometer.

Boiling Point: Intermolecular Forces at Play

The boiling point of 188 °C at a reduced pressure of 740 Torr indicates that this compound possesses strong intermolecular forces.[3] The highly electronegative fluorine atoms create significant dipole-dipole interactions along the perfluorinated chain. It is crucial to note that boiling points are highly dependent on pressure; at atmospheric pressure (760 Torr), the boiling point will be slightly higher. For compounds that may decompose at high temperatures, determining the boiling point under reduced pressure is a standard and necessary practice.[4]

Experimental Protocol: Micro-Boiling Point Determination under Reduced Pressure

This method is suitable for small sample volumes and allows for the determination of the boiling point at pressures below atmospheric, minimizing the risk of thermal decomposition.

Diagram: Setup for Micro-Boiling Point Determination

Caption: A schematic of the apparatus and procedure for micro-boiling point determination under reduced pressure.

Refractive Index: A Window into Purity and Structure

The refractive index of 1.325 is a characteristic physical constant for this compound and is a sensitive indicator of its purity.[3] The low refractive index is a hallmark of highly fluorinated organic compounds. This property arises from the low polarizability of the C-F bond. The refractive index is a dimensionless number that describes how fast light travels through the material.

Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for the precise measurement of the refractive index of liquids.[5][6][7] It operates on the principle of measuring the critical angle of total internal reflection.[6]

Diagram: Principle of the Abbe Refractometer

Caption: A simplified diagram illustrating the working principle of an Abbe refractometer.

Synthesis and Polymerization: From Monomer to Polymer

The synthesis of this compound is typically achieved through the esterification of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. The resulting monomer can then be polymerized, commonly via free-radical polymerization, to yield poly(this compound).

Experimental Protocol: Synthesis via Esterification

This protocol outlines a general procedure for the synthesis of the title monomer.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol and a suitable base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Addition of Acryloyl Chloride: Cool the reaction mixture in an ice bath. Add acryloyl chloride dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure this compound.

Experimental Protocol: Free-Radical Polymerization

This protocol provides a general method for the polymerization of the monomer.

-

Reaction Setup: In a Schlenk flask, dissolve this compound and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., toluene or a fluorinated solvent).

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the initiator (typically 60-80 °C for AIBN) and stir for the desired reaction time.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven to a constant weight.

Conclusion

The physical properties of this compound are a direct reflection of its unique chemical structure. Its high density, significant intermolecular forces, and low refractive index are all attributable to the extensive fluorination of the alkyl chain. A thorough understanding of these properties, coupled with a mastery of the experimental techniques for their determination, is essential for researchers and developers seeking to leverage the exceptional characteristics of this monomer in the creation of next-generation materials. The protocols provided herein serve as a robust foundation for the accurate and reliable characterization and utilization of this versatile chemical building block.

References

-

Photonics Media. Abbe refractometer | Photonics Dictionary. [Link] (Accessed January 1, 2026).

-

HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. [Link] (Accessed January 1, 2026).

-

Refractometer.eu. Abbé refractometer. [Link] (Accessed January 1, 2026).

-

Truman State University. Operating Instructions for Abbé Refractometers. [Link] (Accessed January 1, 2026).

-

Aczet. ABBE Refractometer - Operating Manual. [Link] (Accessed January 1, 2026).

-

Bellingham + Stanley. Abbe 5 Refractometer. [Link] (Accessed January 1, 2026).

-

Erichsen. Pycnometers for Precise Density Determination. [Link] (Accessed January 1, 2026).

-

YouTube. Measure Density with a Pycnometer. [Link] (Accessed January 1, 2026).

-

Scribd. Density Determination by Pycnometer. [Link] (Accessed January 1, 2026).

-

University of Calgary. Micro-boiling point measurement. [Link] (Accessed January 1, 2026).

-

University of Rochester. Purification: Distillation at Reduced Pressures. [Link] (Accessed January 1, 2026).

-

Al-Mustaqbal University College. BOILING POINT DETERMINATION. [Link] (Accessed January 1, 2026).

-

Scribd. 02 Exp 1 Boiling Point Determination. [Link] (Accessed January 1, 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67551, this compound. [Link] (Accessed January 1, 2026).

-

Amazon Web Services. A Multifaceted Synthetic Route to Functional Polyacrylates by Trans-esterification of Poly(pentafluorophenyl acrylates). [Link] (Accessed January 1, 2026).

-

Asian Network for Scientific Information. Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. [Link] (Accessed January 1, 2026).

-

National Center for Biotechnology Information. Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. [Link] (Accessed January 1, 2026).

-

National Center for Biotechnology Information. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. [Link] (Accessed January 1, 2026).

-

MDPI. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification. [Link] (Accessed January 1, 2026).

-

The Royal Society of Chemistry. RSC Advances. [Link] (Accessed January 1, 2026).

-

De Gruyter. Two-dimensional NMR studies of acrylate copolymers*. [Link] (Accessed January 1, 2026).

-

National Center for Biotechnology Information. Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities. [Link] (Accessed January 1, 2026).

Sources

- 1. Buy this compound (EVT-290899) | 307-98-2 [evitachem.com]

- 2. This compound | C11H5F15O2 | CID 67551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Purification [chem.rochester.edu]

- 5. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 6. en.eeworld.com.cn [en.eeworld.com.cn]

- 7. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate, a crucial monomer in the development of advanced fluorinated polymers. The document details the prevalent synthetic methodology, delving into the underlying reaction mechanisms, optimization of reaction conditions, and rigorous purification and characterization techniques. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of Fluorinated Acrylates

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity, making them indispensable in a wide array of applications.[1][2] this compound (PFPOA) is a key monomer in the synthesis of such high-performance polymers. Its molecular structure, featuring a long perfluorinated alkyl chain and a reactive acrylate group, allows for the creation of polymers with tailored surface properties and functionalities. These polymers are of particular interest in the development of advanced materials for biomedical applications, specialty coatings, and drug delivery systems.[3]

The synthesis of high-purity PFPOA is a critical first step in the development of these advanced materials. This guide provides a detailed exploration of its synthesis, focusing on the most common and efficient laboratory-scale methodology.

Synthetic Strategy: Esterification of a Fluorinated Alcohol

The most prevalent and efficient method for the synthesis of this compound is the esterification of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol with acryloyl chloride. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acryloyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. The triethylamine acts as a base to deprotonate the resulting oxonium ion, yielding the desired ester and triethylammonium chloride.

Caption: Mechanism of esterification of an alcohol with acryloyl chloride.

Causality Behind Experimental Choices

-

Acryloyl Chloride: Acryloyl chloride is a highly reactive acylating agent, which ensures a rapid and high-yielding reaction.[4]

-

Triethylamine: A tertiary amine base is crucial to neutralize the HCl generated during the reaction. This prevents side reactions and drives the equilibrium towards the product side. Triethylamine is a common choice due to its appropriate basicity and the fact that its hydrochloride salt is often insoluble in the reaction solvent, facilitating its removal.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or diethyl ether are typically used. These solvents are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions. The choice of a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) could also be considered for its potential to enhance reactivity in certain C-H activation reactions, though it is less common for this type of esterification.[5][6]

-

Inhibitor: A polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), is often added to the final product to prevent spontaneous polymerization of the acrylate group during storage.[7]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctan-1-ol | 400.08 | 10.0 | 25.0 |

| Acryloyl chloride | 90.51 | 2.71 | 30.0 |

| Triethylamine | 101.19 | 3.04 | 30.0 |

| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Reaction Workflow

Caption: Experimental workflow for the synthesis of PFPOA.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol (10.0 g, 25.0 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the alcohol is completely dissolved.

-

Addition of Base: Add triethylamine (3.04 g, 30.0 mmol) to the solution.

-

Addition of Acryloyl Chloride: Cool the flask to 0°C using an ice bath. Add acryloyl chloride (2.71 g, 30.0 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture to remove the precipitated triethylammonium chloride.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: Distill the crude product under high vacuum to obtain the pure this compound as a colorless liquid.

-

Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The ¹H NMR spectrum is expected to show characteristic signals for the acrylate protons and the methylene protons adjacent to the ester oxygen. The typical chemical shifts (δ) are:

-

6.5-5.9 ppm (m, 3H, CH₂=CH-)

-

4.7-4.5 ppm (t, 2H, -OCH₂-)

-

-

¹⁹F NMR (CDCl₃): The ¹⁹F NMR spectrum will show multiple signals corresponding to the different fluorine environments in the perfluorinated chain.[8][9][10]

-

¹³C NMR (CDCl₃): The ¹³C NMR spectrum will show signals for the carbonyl carbon, the vinyl carbons, the methylene carbon, and the various fluorinated carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present in the molecule.[11] Expected characteristic absorption bands (ν) include:

-

~1735 cm⁻¹ (C=O stretching of the ester)

-

~1635 cm⁻¹ (C=C stretching of the acrylate)

-

~1200-1100 cm⁻¹ (C-F stretching)

-

~1410 cm⁻¹ (CH₂ scissoring of the acrylate)

Safety and Handling

-

Acryloyl Chloride: Acryloyl chloride is a highly corrosive, flammable, and toxic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7]

-

Fluorinated Compounds: While the final product is generally less volatile and toxic than the starting materials, it is good practice to handle all fluorinated compounds with care.

-

Reaction Conditions: The reaction is exothermic and should be cooled during the addition of acryloyl chloride to control the reaction rate.

Conclusion

The synthesis of this compound via the esterification of the corresponding fluorinated alcohol with acryloyl chloride is a robust and efficient method. By carefully controlling the reaction conditions and employing rigorous purification techniques, high-purity monomer can be obtained for the development of advanced fluorinated polymers. This guide provides the necessary theoretical background and practical details to enable researchers to successfully synthesize this valuable compound.

References

-

This compound. PubChem. [Link]

-

Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. PMC - NIH. [Link]

-

Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry. [Link]

-

Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). ResearchGate. [Link]

-

Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. ResearchGate. [Link]

-

Poly(pentafluorophenyl acrylate). Wikipedia. [Link]

-

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate. PubChem. [Link]

-

(PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. [Link]

-

Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Royal Society of Chemistry. [Link]

-

Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. NIH. [Link]

- Process for the manufacture of acryloyl chloride.

Sources

- 1. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C11H5F15O2 | CID 67551 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate: Properties, Synthesis, and Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Monomer

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate, identified by its CAS Number 307-98-2 , is a highly fluorinated acrylic monomer that serves as a critical building block in the synthesis of advanced functional polymers.[1][2] Its structure, featuring a long perfluorinated alkyl chain connected to a reactive acrylate group, imparts a unique combination of properties, including exceptionally low surface energy, hydrophobicity, and lipophobicity.[1] These characteristics are of significant interest in the fields of materials science and, increasingly, in the pharmaceutical and medical device industries.

This technical guide provides a comprehensive overview of this monomer, from its fundamental physicochemical properties and synthesis to its polymerization and potential applications in drug delivery and medical device coatings. The narrative is grounded in the causality behind experimental choices, offering field-proven insights for researchers and developers.

Physicochemical and Identity Properties

The distinct behavior of this compound and its resulting polymers stems directly from its molecular structure. The high electronegativity of the fluorine atoms creates strong carbon-fluorine bonds, leading to chemical inertness and low polarizability, which in turn governs its surface properties.

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 307-98-2 | [1][2] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | [1] |

| Molecular Formula | C₁₁H₅F₁₅O₂ | [1] |

| Molecular Weight | 454.13 g/mol | [1] |

| Boiling Point | 188 °C at 740 Torr | [3] |

| Density | 1.403 g/cm³ | [3] |

| Refractive Index (Monomer) | n20/D 1.325 | [3] |

| Refractive Index (Polymer) | 1.3390 |

Synthesis and Polymerization: From Monomer to Macromolecule

The synthesis of functional polymers from this compound is a two-stage process involving the initial synthesis of the monomer followed by its polymerization.

Monomer Synthesis: Esterification Pathway

The most common and direct route to synthesizing the monomer is through the esterification of its corresponding fluorinated alcohol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol, with acryloyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct.

Figure 1: Workflow for the synthesis of the target monomer.

Self-Validating Experimental Protocol: Monomer Synthesis

This protocol is adapted from established procedures for similar long-chain fluorinated acrylates and is designed for robust and verifiable results.

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 molar equivalent of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol in an anhydrous solvent such as dichloromethane (DCM).

-

Base Addition: Add 1.1 molar equivalents of triethylamine to the solution.

-

Acryloylation: Cool the flask to 0°C in an ice bath. Slowly add 1.05 molar equivalents of acryloyl chloride dropwise over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, wash sequentially with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After filtering the drying agent, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure monomer.

Polymerization: Crafting the Macromolecule

The acrylate functionality of the monomer allows it to readily undergo polymerization, most commonly via free-radical polymerization, to form poly(this compound). The choice of polymerization technique (e.g., solution, emulsion, or more controlled methods like ATRP) will dictate the polymer's molecular weight, dispersity, and final properties.

Figure 2: General workflow for free-radical solution polymerization.

Self-Validating Experimental Protocol: Free-Radical Solution Polymerization

-

Solution Preparation: In a Schlenk flask, dissolve the purified monomer in an appropriate anhydrous solvent (e.g., ethyl acetate or a fluorinated solvent).

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN), typically at 0.1-1 mol% relative to the monomer.

-

Degassing: Remove dissolved oxygen, a polymerization inhibitor, by performing three freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solution for at least 30 minutes.

-

Polymerization Reaction: Heat the reaction mixture to 60-80°C (for AIBN) under an inert atmosphere with constant stirring. The reaction is typically allowed to proceed for several hours to 24 hours.

-

Termination and Isolation: Terminate the polymerization by cooling the reaction and exposing it to air. Precipitate the polymer by slowly adding the reaction solution to a stirred non-solvent, such as methanol.

-

Purification: Collect the precipitated polymer by filtration and wash with the non-solvent to remove unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Characterization of the Polymer

The resulting polymer should be characterized to ensure it meets the required specifications. Key techniques include:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the polymer structure and assess monomer conversion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups and the disappearance of the monomer's vinyl C=C bond.

Applications in Drug Development and Medical Devices

The unique surface properties and chemical inertness of polymers derived from this compound make them attractive candidates for various biomedical applications.

Inert Coatings for Medical Devices

Fluoropolymers are well-established as high-performance coatings for medical devices. Their inherent lubricity (low coefficient of friction), biocompatibility, and chemical inertness are highly desirable. Poly(this compound) can be used as a component in coatings for devices such as:

-

Guidewires and Catheters: A low-friction coating reduces trauma to blood vessels during insertion and navigation.

-

Cardiovascular Stents: While not typically used as the primary drug-eluting matrix, fluorinated coatings can improve the biocompatibility of the stent surface, reducing thrombosis and inflammation.

-

Surgical Instruments: Non-stick properties can prevent tissue adhesion and facilitate easier cleaning and sterilization.

Drug Delivery Systems

While less common as the primary bulk material for drug carriers, this fluorinated monomer can be strategically incorporated into copolymers to create advanced drug delivery systems.

-

Amphiphilic Block Copolymers for Nanoparticles: By copolymerizing the hydrophobic fluorinated acrylate with a hydrophilic monomer (e.g., acrylic acid or polyethylene glycol acrylate), amphiphilic block copolymers can be synthesized. These polymers can self-assemble in aqueous media to form nanoparticles or micelles. The fluorinated core provides a highly hydrophobic environment suitable for encapsulating poorly water-soluble drugs, potentially enhancing their stability and bioavailability.[4][5][6]

-

Surface Modification of Drug Carriers: Existing drug delivery nanoparticles (e.g., PLGA-based) can be surface-modified with polymers containing this compound. This "fluorinated shell" can act as a protective barrier, reducing protein adsorption and opsonization, which may prolong circulation time in the bloodstream.

Safety and Toxicological Considerations

As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound requires careful handling and thorough evaluation for any biomedical application.

-

Monomer Safety: The monomer is classified as a skin and eye irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are mandatory.

-

Polymer Biocompatibility and Toxicity: The biocompatibility of the final polymer must be rigorously evaluated. Studies on long-chain perfluoroalkyl substances have raised concerns about their potential for bioaccumulation and toxicity.[7][8] Research has indicated that the cytotoxicity of PFAS can be dependent on their chain length, with longer chains potentially exhibiting higher toxicity.[8] Therefore, any polymer intended for in-vivo use must undergo comprehensive in-vitro and in-vivo biocompatibility and cytotoxicity testing according to ISO 10993 standards to ensure its safety.

Conclusion and Future Outlook

This compound is a specialized monomer that offers access to polymers with exceptional surface properties and chemical stability. For drug development professionals, its primary value lies not as a standalone bulk material, but as a strategic component for creating sophisticated copolymers and surface coatings. By leveraging its hydrophobicity and inertness, novel drug delivery systems with enhanced stability and medical devices with improved biocompatibility can be engineered. However, the path to clinical application requires a clear-eyed approach to its synthesis, purification, and, most critically, a thorough and rigorous assessment of the long-term biocompatibility and toxicological profile of the final polymeric material.

References

- EvitaChem. This compound (EVT-290899). EvitaChem. Accessed December 23, 2025. https://www.evitachem.com/product/evt-290899.

- CAS Common Chemistry. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoyl fluoride. CAS, a division of the American Chemical Society. Accessed December 23, 2025. https://commonchemistry.cas.org/detail?cas_rn=335-66-0.

- SciPoly. Refractive Index of Polymers by Index. scipoly.com. Accessed December 23, 2025. https://scipoly.com/refractive-index-of-polymers-by-index/.

- PubChem. This compound. National Center for Biotechnology Information. Accessed December 23, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/67551.

- LookChem. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate. LookChem. Accessed December 23, 2025. https://www.lookchem.

- LookChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanal. LookChem. Accessed December 23, 2025. https://www.lookchem.com/2-2-3-3-4-4-5-5-6-6-7-7-8-8-8-Pentadecafluorooctanal/.

- Echemi. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate. Echemi. Accessed December 23, 2025. https://www.echemi.

- Surface Solutions Group, LLC. PTFE Coating for Medical Devices & Components. Surface Solutions Group, LLC. Accessed December 23, 2025. https://www.surfacesolutionsgroup.

- NIST. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl methacrylate. National Institute of Standards and Technology. Accessed December 23, 2025. https://webbook.nist.gov/cgi/cbook.cgi?ID=C3934234.

- Holographyforum.org. Refractive Index of Polymers. Holographyforum.org / holowiki.org. Accessed December 23, 2025. http://holographyforum.org/wiki/Refractive_Index_of_Polymers.

- PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate. National Center for Biotechnology Information. Accessed December 23, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/77532.

- Benchchem. Application Notes and Protocols for 1H,1H,2H,2H-Perfluoro-1-decanol in Polymer Synthesis. Benchchem. Accessed December 23, 2025. https://www.benchchem.com/application-notes/1h-1h-2h-2h-perfluoro-1-decanol-in-polymer-synthesis.

- Wikipedia. Poly(pentafluorophenyl acrylate). Wikipedia. Accessed December 23, 2025. https://en.wikipedia.

- Sigma-Aldrich. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol. Sigma-Aldrich. Accessed December 23, 2025. https://www.sigmaaldrich.com/US/en/product/aldrich/370533.

- PubMed. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid). National Center for Biotechnology Information. Accessed December 23, 2025. https://pubmed.ncbi.nlm.nih.gov/17395431/.

- JKN. This compound. JKN. Accessed December 23, 2025. https://www.jkn-chem.

- PubMed Central. Polymeric Nanoparticles for Drug Delivery. National Center for Biotechnology Information. Accessed December 23, 2025. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328424/.

- PubMed Central. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. National Center for Biotechnology Information. Accessed December 23, 2025. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10991201/.

- PubMed. Biocompatibility and Structural Features of Biodegradable Polymer Scaffolds. National Center for Biotechnology Information. Accessed December 23, 2025. https://pubmed.ncbi.nlm.nih.gov/26608377/.

- ResearchGate. Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. ResearchGate. Accessed December 23, 2025. https://www.researchgate.net/publication/232938166_Esterification_and_amidation_of_polymeric_acyl_chlorides_A_new_route_to_polymethacrylates_and_polymethacrylamides_with_a_variety_of_different_side_groups.

- PubMed. Long-chain perfluoroalkyl carboxylates induce cytoskeletal abnormalities and activate epithelial-mesenchymal transition in both renal cell carcinoma 3D cultures and Caki-1 xenografted mouse model. National Center for Biotechnology Information. Accessed December 23, 2025. https://pubmed.ncbi.nlm.nih.gov/37459689/.

- Maastricht University. Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: a Structure-Activity Relationship approach. Maastricht University. Accessed December 23, 2025. https://cris.maastrichtuniversity.nl/en/publications/investigating-the-cytotoxicity-of-per-and-polyfluoroalkyl-substa.

- PubMed. Two Polyurethane Adhesives for PVDF Fixation Show Superior Biocompatibility in a Rat Model. National Center for Biotechnology Information. Accessed December 23, 2025. https://pubmed.ncbi.nlm.nih.gov/33535001/.

- PubMed Central. Polylactide-Based Stent Coatings: Biodegradable Polymeric Coatings Capable of Maintaining Sustained Release of the Thrombolytic Enzyme Prourokinase. National Center for Biotechnology Information. Accessed December 23, 2025. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6950920/.

- MDPI. Poly(methacrylate citric acid) as a Dual Functional Carrier for Tumor Therapy. MDPI. Accessed December 23, 2025. https://www.mdpi.com/1999-4923/14/9/1770.

- PubMed Central. Cytocompatibility of Polymethyl Methacrylate Honeycomb-like Pattern on Perfluorinated Polymer. National Center for Biotechnology Information. Accessed December 23, 2025. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588046/.

- ResearchGate. Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. ResearchGate. Accessed December 23, 2025. https://www.researchgate.net/publication/275323201_Synthesis_and_characterization_of_P_MMA-AA_copolymers_for_targeted_oral_drug_delivery.

- PubMed. Polymer coated polymeric microneedles for intravitreal delivery of dexamethasone. National Center for Biotechnology Information. Accessed December 23, 2025. https://pubmed.ncbi.nlm.nih.gov/37031874/.

- Google Patents. CN111978486A - Polyacrylate emulsion and preparation method thereof. Google Patents. Accessed December 23, 2025. https://patents.google.

- ResearchGate. How do I form an ester using pentadflurophenol?. ResearchGate. Accessed December 23, 2025. https://www.researchgate.net/post/How_do_I_form_an_ester_using_pentadflurophenol.

- ResearchGate. (PDF) Preparation and Properties of Fluorinated Poly-Acrylate Emulsion with TPG as Co-Solvent. ResearchGate. Accessed December 23, 2025. https://www.researchgate.

- The Royal Society of Chemistry. Supplementary Information - Acid-cleavable polymers for simultaneous fast and slow release of functional molecules. The Royal Society of Chemistry. Accessed December 23, 2025. https://www.rsc.

Sources

- 1. Buy this compound (EVT-290899) | 307-98-2 [evitachem.com]

- 2. This compound | C11H5F15O2 | CID 67551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-chain perfluoroalkyl carboxylates induce cytoskeletal abnormalities and activate epithelial-mesenchymal transition in both renal cell carcinoma 3D cultures and Caki-1 xenografted mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate molecular weight

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate

Introduction and Core Concepts

This compound is a significant fluorinated acrylate monomer.[1] Its structure is characterized by a long, highly fluorinated alkyl chain attached to an acrylate functional group. This unique combination imparts properties of both hydrophobicity (water-repellency) and lipophobicity (oil-repellency), making it a valuable component in the synthesis of advanced polymers.[1] As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), its behavior, applications, and environmental considerations are of significant interest to the scientific community.[1][2] This guide provides a detailed examination of its molecular characteristics, synthesis, applications, and handling protocols, tailored for professionals in research and development.

Molecular Profile and Physicochemical Properties

The defining feature of this monomer is its perfluorinated tail, which is chemically inert and responsible for its low surface energy characteristics. The acrylate head allows it to undergo polymerization, forming a stable polymer backbone.[1]

Key Identifiers and Properties

A summary of the essential physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 454.13 g/mol | [1][2][3] |

| Molecular Formula | C11H5F15O2 | [1][2][4] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | [1][2] |

| CAS Number | 307-98-2 | [1][2][4] |

| Canonical SMILES | C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | [1] |

| Classification | Acrylate Ester, Fluorinated Organic Compound | [1] |

Molecular Structure Visualization

The structure combines a flexible acrylate group with a rigid, fluorinated chain.

Caption: Molecular structure of this compound.

Synthesis and Polymerization

The synthesis of this monomer typically involves the esterification of acrylic acid with the corresponding fluorinated alcohol. The resulting monomer is then polymerized to create materials with specialized surface properties.[1]

Synthetic Pathway Overview

The general approach involves two main stages: monomer synthesis and subsequent polymerization.

Caption: Generalized workflow for the synthesis and polymerization of the target monomer.

Experimental Protocol: Free-Radical Polymerization

This protocol describes a representative method for polymerizing this compound. The causality behind using a radical initiator like AIBN is its ability to thermally decompose into free radicals, which efficiently initiate the polymerization of the acrylate's vinyl group.

-

Reagent Preparation : In a reaction vessel, dissolve this compound monomer in a suitable solvent (e.g., ethyl acetate).

-

Initiator Addition : Add a radical initiator, such as Azobisisobutyronitrile (AIBN). The concentration of the initiator will influence the final molecular weight of the polymer.

-

Inert Atmosphere : Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Reaction Conditions : Heat the reaction mixture to the appropriate temperature (typically 60-80°C for AIBN) under constant stirring. Maintain these conditions for several hours.

-

Termination & Precipitation : Cool the reaction mixture. Precipitate the resulting polymer by pouring the solution into a non-solvent, such as methanol.

-

Purification : Filter the precipitated polymer and wash it multiple times with the non-solvent to remove any unreacted monomer and initiator residues.

-

Drying : Dry the purified polymer under vacuum until a constant weight is achieved.

Self-Validation Note: The success of the polymerization can be validated through techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Key Applications in Research and Development

The unique properties stemming from its highly fluorinated structure make this compound suitable for several advanced applications.[1]

-

Protective Coatings : Polymers derived from this monomer are used to create hydrophobic and oleophobic surfaces on textiles, electronics, and construction materials, providing excellent water and oil repellency.[1]

-

Durable Adhesives : It is incorporated into adhesive formulations that require high durability and resistance to harsh solvents and environmental conditions.[1]

-

Biomedical and Drug Delivery : The biocompatibility and surface-modifying capabilities are being investigated for applications in drug delivery systems and medical device coatings.[1] The ability to create surfaces that resist biofouling is of particular interest in this field.

-

Textile Finishing : It serves as a textile finishing agent, imparting stain and water resistance to fabrics.[2]

Safety, Handling, and Storage

As a reactive acrylate monomer and a fluorinated compound, proper safety protocols are essential.

Hazard Identification

According to GHS classifications, this compound presents the following hazards:

-

H315 : Causes skin irritation.[2]

-

H319 : Causes serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE)

-

Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][6]

-

Personal Protection : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6]

-

Hygiene : Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5][6]

Storage and Stability

-

Conditions : Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5][6][7]

-

Inhibitors : The monomer is typically supplied with a polymerization inhibitor. Ensure adequate oxygen levels in the container, as many common inhibitors require its presence to be effective.[5]

-

Light and Heat : Protect from direct sunlight and heat to prevent premature polymerization.[5][7]

Conclusion

This compound is a specialized monomer whose value lies in the unique surface properties it imparts to polymers. Its molecular weight of 454.13 g/mol and highly fluorinated structure are central to its function.[1][2] For researchers in materials science and drug development, understanding its synthesis, polymerization behavior, and handling requirements is key to leveraging its capabilities in creating advanced functional materials.

References

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acryl

- This compound.

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate.

- Safety d

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acryl

- Safety d

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl methacryl

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acryl

- SAFETY DATA SHEET. Fisher Scientific Chemicals, Inc.

- Poly(pentafluorophenyl acryl

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propeno

- Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials.

Sources

- 1. Buy this compound (EVT-290899) | 307-98-2 [evitachem.com]

- 2. This compound | C11H5F15O2 | CID 67551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1H,1H-Perfluorooctyl acrylate | 307-98-2 [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. download.basf.com [download.basf.com]

A Comprehensive Spectroscopic Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate

Introduction

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate (PFОA) is a fluorinated acrylate monomer of significant interest in materials science.[1] Its structure, featuring a reactive acrylate group and a highly fluorinated, chemically inert tail, imparts unique properties such as hydrophobicity, lipophobicity, and low surface energy to polymers.[1] These characteristics are leveraged in the development of advanced coatings, surfactants, and specialized textiles.[2]

Accurate and unambiguous characterization of this monomer is paramount for quality control in its synthesis and for understanding its polymerization kinetics and the properties of the resulting materials. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and verify the structure of PFOA: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS). The discussion emphasizes not only the resulting data but also the causal reasoning behind the experimental design and data interpretation, offering a robust framework for researchers in the field.

Figure 1: Chemical structure of this compound.

Core Molecular Properties

A summary of the fundamental properties of the molecule is essential for spectroscopic analysis, particularly for mass spectrometry calculations.

| Property | Value | Source |

| CAS Number | 307-98-2 | PubChem[3] |

| Molecular Formula | C₁₁H₅F₁₅O₂ | PubChem[3] |

| Molecular Weight | 454.13 g/mol | PubChem[3] |

| Monoisotopic Mass | 454.0050018 Da | PubChem[3] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | PubChem[3] |

Proton (¹H) NMR Spectroscopy

Principles and Experimental Rationale

¹H NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. For PFOA, this technique is crucial for confirming the presence and integrity of the acrylate and the adjacent methylene (-OCH₂-) linker.

Causality in Experimental Design:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent. It is chemically inert, dissolves the fluorinated acrylate, and its residual proton signal (δ ≈ 7.26 ppm) does not interfere with the signals of interest.

-

Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance peak far from the analyte signals.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct groups of signals corresponding to the three types of protons in the acrylate moiety.

-

Vinyl Protons (CH₂=CH-): These three protons are non-equivalent and will appear as a complex set of multiplets between δ 5.8 and 6.5 ppm . They exhibit both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. The proton trans to the ester group is typically the most deshielded (highest ppm), followed by the cis proton, and finally the proton on the α-carbon.[4]

-

Methylene Protons (-OCH₂-): This signal is expected to appear as a triplet around δ 4.6 ppm . The downfield shift is due to the strong deshielding effect of the adjacent ester oxygen and the highly electronegative perfluoroalkyl chain. The triplet splitting pattern arises from coupling to the two adjacent fluorine atoms of the -CF₂- group (³JHF).

Data Table: Predicted ¹H NMR

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H (vinyl, trans to C=O) | ~6.4 | Doublet of doublets (dd) | Jtrans ≈ 17, Jgem ≈ 1.5 |

| H (vinyl, cis to C=O) | ~6.1 | Doublet of doublets (dd) | Jcis ≈ 10.5, Jgem ≈ 1.5 |

| H (vinyl, on Cα) | ~5.9 | Doublet of doublets (dd) | Jtrans ≈ 17, Jcis ≈ 10.5 |

| -OCH₂- | ~4.6 | Triplet (t) | ³JHF ≈ 13 |

Standard Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the PFOA sample in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.

-

Acquisition Time: ~3-4 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

Principles and Experimental Rationale

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. For PFOA, it is essential for confirming the carbon backbone, including the carbonyl group, vinyl carbons, and the fluorinated alkyl chain.

Causality in Experimental Design:

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment.

-

Quantitative Analysis: A longer relaxation delay (e.g., 10s) is necessary for accurate integration, especially for quaternary carbons like the carbonyl carbon, which have long relaxation times.

Predicted ¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear as a singlet around δ 165 ppm .[5]

-

Vinyl Carbons (CH₂=CH-): The terminal =CH₂ carbon (Cβ) will appear around δ 132 ppm , while the ester-linked =CH- carbon (Cα) will be slightly upfield around δ 128 ppm .[6]

-

Methylene Carbon (-OCH₂-): This carbon will be found around δ 60 ppm , appearing as a triplet due to coupling with the adjacent -CF₂- group (²JCF).

-

Fluorinated Carbons (-CF₂-, -CF₃): These carbons will appear in the range of δ 105-120 ppm . They will exhibit complex splitting patterns due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling, making them appear as triplets or more complex multiplets.

Data Table: Predicted ¹³C NMR

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H Decoupled) | Coupling Constants (Hz) |

| C=O | ~165 | Singlet (s) | - |

| =CH₂ (Cβ) | ~132 | Singlet (s) | - |

| =CH- (Cα) | ~128 | Singlet (s) | - |

| -CF₂- (multiple) | ~105-120 | Multiplets (m) | ¹JCF ≈ 250-300, ²JCF ≈ 25-35 |

| -CF₃ | ~118 | Quartet (q) | ¹JCF ≈ 285, ²JCF ≈ 35 |

| -OCH₂- | ~60 | Triplet (t) | ²JCF ≈ 25 |

Standard Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Use a 400 MHz spectrometer (¹³C frequency of ~100 MHz).

-

Data Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds (for qualitative) or 10 seconds (for quantitative).

-

-

Data Processing: Apply Fourier transformation with an exponential multiplying factor (line broadening) of 1-2 Hz, followed by phase and baseline correction.

Fluorine-19 (¹⁹F) NMR Spectroscopy